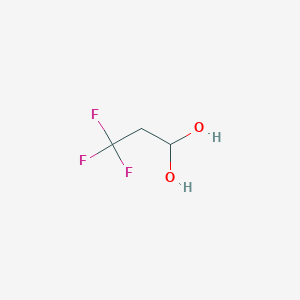

3,3,3-Trifluoropropane-1,1-diol

Description

Properties

IUPAC Name |

3,3,3-trifluoropropane-1,1-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O2/c4-3(5,6)1-2(7)8/h2,7-8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOMQNUWCMBKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation of Trifluoroacetaldehyde

Reaction of trifluoroacetaldehyde (CF₃CHO) with formaldehyde (HCHO) in the presence of an acid ion exchanger (e.g., sulfonated polystyrene resin) could yield 3,3,3-trifluoropropane-1,1-dialdol (HOCH₂-CF₃-CHO). Optimal conditions include:

Catalytic Reduction of the Dialdol Intermediate

Hydrogenation of the dialdol intermediate using Raney nickel or palladium catalysts under high-pressure H₂ (5 MPa) converts the aldehyde groups to hydroxyls. For example, reduction of HOCH₂-CF₃-CHO in methanol at 80°C for 3 hours achieves near-quantitative yields in analogous systems.

Nucleophilic Substitution and Etherification

Reactions involving 3,3,3-trifluoropropan-1-ol as a nucleophile (e.g., Mitsunobu reactions) demonstrate the feasibility of introducing fluorinated alkoxy groups. While these protocols target mono-alcohol derivatives, diol synthesis could involve dual substitution:

Example :

Conditions :

Challenges and Optimization

Selectivity in Aldol Condensation

The electron-withdrawing nature of the CF₃ group destabilizes enolate intermediates, favoring side reactions such as oligomerization. Acidic ion exchangers mitigate this by promoting reversible protonation, though yields for trifluorinated systems rarely exceed 40%.

Catalyst Deactivation in Hydrogenation

Fluorine atoms adsorb strongly to metal catalysts (e.g., Ni, Pd), reducing activity. Potassium carbonate additives (e.g., 5–10 wt%) scavenge HF byproducts, improving catalyst lifetime and diol yields to >90% in optimized systems.

Purification Challenges

The diol’s polarity complicates isolation via distillation. Silica gel chromatography with ethyl acetate/hexane gradients (10–30% EtOAc) achieves >95% purity, albeit with moderate recovery (50–60%).

Comparative Analysis of Methods

*Theoretical yield; experimental data unavailable for diol synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropane-1,1-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution can produce various halogenated derivatives.

Scientific Research Applications

Organic Synthesis

3,3,3-Trifluoropropane-1,1-diol serves as an important building block in organic synthesis. Its trifluoromethyl group enhances the reactivity of the compound, making it suitable for various chemical transformations.

Case Study: Synthesis of Fluorinated Compounds

Research indicates that this compound can be utilized in the synthesis of fluorinated derivatives which are significant in developing pharmaceuticals and agrochemicals. For instance, it has been incorporated into nucleic acids to enhance their stability and biological activity .

Pharmaceutical Applications

The compound is being explored for its potential in pharmaceutical formulations. Its properties allow for the modification of drug solubility and stability.

Case Study: Drug Delivery Systems

In a study published in Nature, researchers demonstrated that incorporating this compound into liposomal formulations improved the encapsulation efficiency of hydrophobic drugs. This advancement could lead to more effective delivery systems for cancer therapies .

Biochemical Research

Due to its ability to form stable hydrogen bonds and its unique fluorinated structure, this compound is used in biochemical research to study molecular interactions.

Case Study: DNA and RNA Modification

A significant application has been reported where this compound was utilized to modify the 5'-terminus of DNA and RNA molecules. This modification enhances the stability of nucleic acids against enzymatic degradation .

Material Science

The compound's properties are also being explored in material science for developing new materials with enhanced thermal and chemical resistance.

Case Study: Coatings and Polymers

In polymer chemistry, this compound has been integrated into polymer matrices to create coatings that exhibit improved resistance to solvents and heat. These materials are particularly useful in electronic applications where durability is critical .

Environmental Applications

With increasing regulations on traditional refrigerants due to their environmental impact, compounds like this compound are being investigated as potential eco-friendly alternatives.

Case Study: Refrigerant Development

Research has indicated that derivatives of this compound can serve as low-global warming potential refrigerants. The development of such compounds aligns with global efforts to reduce greenhouse gas emissions associated with traditional refrigerants .

Summary Table of Applications

Mechanism of Action

The mechanism by which 3,3,3-Trifluoropropane-1,1-diol exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical and chemical processes. The hydroxyl groups enable hydrogen bonding, which can influence the compound’s behavior in different environments.

Comparison with Similar Compounds

Positional Isomer: 3,3,3-Trifluoropropane-1,2-diol

- Structure : Hydroxyl groups at carbons 1 and 2 vs. 1 and 1 in the target compound.

- Properties : The 1,2-diol isomer (C₃H₆F₃O₂) is expected to exhibit weaker intramolecular hydrogen bonding compared to the 1,1-diol, leading to differences in solubility and boiling point.

- Applications : Both isomers are used as intermediates in organic synthesis. The 1,2-diol is commercially available (priced at €32.00/g) .

Mono-ol Analog: 3,3,3-Trifluoro-1-propanol

- Structure : Single hydroxyl group at carbon 1 (C₃H₅F₃O).

- Properties : Lower polarity and boiling point compared to the diol due to reduced hydrogen bonding. CAS 2240-88-2 .

- Applications : Utilized as a solvent or fluorinating agent in specialty reactions.

Comparison with Fluorinated Alcohols and Derivatives

2,2,3,3-Tetrafluoro-1-propanol

3,3-Diethoxy-1,1,1-trifluoropropane

- Structure : Ethoxy groups replace hydroxyls, forming an ether (C₇H₁₃F₃O₂).

- Properties : Lower acidity and reduced hydrogen bonding compared to the diol. CAS 688-29-9 .

- Applications : Research reagent for fluorinated acetal synthesis.

Comparison with Halogenated Propanes

HCFC-233fb (1,1,1-Trichloro-3,3,3-trifluoropropane)

- Properties: Non-polar, volatile, and ozone-depleting. CAS 7125-83-9 .

- Applications : Restricted use as a refrigerant.

1-Chloro-3,3,3-Trifluoropropene

- Structure : Unsaturated chlorofluoroalkene.

- Properties: Higher reactivity due to the double bond. Purified via extractive distillation using fluorinated alcohols (e.g., 2,2,3,3-Tetrafluoropropanol) .

Physicochemical Properties and Reactivity

Biological Activity

3,3,3-Trifluoropropane-1,1-diol (also known as 3,3,3-trifluoropropane-1,2-diol) is an organic compound characterized by a propane backbone with three fluorine atoms and hydroxyl groups. Its unique structure imparts distinctive chemical properties that have garnered attention in various scientific fields, particularly in biology and chemistry.

Chemical Structure and Properties

- Molecular Formula : C₃H₅F₃O₂

- Molecular Weight : 130.07 g/mol

- Functional Groups : Hydroxyl groups (-OH) and trifluoromethyl group (-CF₃)

The presence of fluorine enhances the compound's reactivity with biological molecules, potentially influencing enzyme activity and metabolic pathways. The hydroxyl groups facilitate hydrogen bonding, which can significantly affect binding affinities in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Enzyme Interaction : The fluorinated structure enhances the compound's ability to interact with enzymes, potentially altering their activity and affecting metabolic pathways.

- Hydrogen Bonding : The hydroxyl groups allow for hydrogen bonding with other biomolecules, influencing binding specificity and affinity.

Biological Applications

Research continues to explore the potential roles of this compound in various biochemical processes and therapeutic applications. Some notable applications include:

- Enzyme Kinetics Studies : Investigating how the compound affects enzyme kinetics can provide insights into its potential therapeutic uses.

- Metabolic Pathway Analysis : Understanding how this compound interacts within metabolic pathways may reveal new drug targets or therapeutic strategies.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to structurally similar compounds:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 3,3,3-Trifluoropropanol | Similar structure but lacks the second hydroxyl group | Less reactive due to fewer functional groups |

| 3,3,3-Trifluoropropionic acid | Contains a carboxyl group instead of hydroxyl groups | Different reactivity profile due to carboxylic acid |

| 2,2,2-Trifluoroethanol | A shorter chain analog with similar fluorine content | Shorter carbon chain affects solubility and reactivity |

The unique stereochemistry and presence of two hydroxyl groups in this compound confer distinct chemical reactivity compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

- Enzyme Activity Modulation : Research indicates that this compound can modulate the activity of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can enhance or inhibit enzyme function depending on concentration and environmental conditions .

- Spectroscopic Studies : Theoretical studies utilizing Raman spectroscopy have been conducted to understand the vibrational characteristics of vicinal diols like this compound. These studies help elucidate the interactions between the hydroxyl groups and their surrounding environment .

Safety and Toxicological Considerations

While exploring its biological applications, safety data indicate that this compound poses certain hazards:

- Irritant Properties : It can cause skin irritation and serious eye damage upon contact.

- Respiratory Sensitization : Inhalation of vapors may lead to respiratory tract irritation.

Proper handling protocols are essential when working with this compound in laboratory settings .

Q & A

Q. What are the recommended synthetic routes for 3,3,3-Trifluoropropane-1,1-diol in laboratory settings?

A common approach involves the reduction of 3,3,3-trifluoropropane-1,1-dione (trifluoroacetone) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C. Post-reduction, the product is purified via vacuum distillation or recrystallization in ethanol . For enantioselective synthesis, chiral catalysts like (R)-BINOL derivatives may be employed to control stereochemistry at the diol center .

Q. How can researchers ensure high purity of this compound?

Purity is typically verified using gas chromatography (GC) with flame ionization detection (FID), achieving >95% purity as per industry standards . Distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) removes volatile byproducts. Recrystallization in non-polar solvents like hexane further enhances purity .

Q. What analytical techniques are critical for characterizing this compound?

- ¹⁹F NMR : To confirm trifluoromethyl group integrity (δ ≈ -60 to -70 ppm).

- ¹H NMR : Identifies hydroxyl proton environments (δ ≈ 1.5–2.5 ppm for CH₂ groups).

- IR Spectroscopy : Detects O-H stretching (3200–3600 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 144 (C₃H₅F₃O₂) .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved?

Chiral stationary phase HPLC (e.g., Chiralpak® IA or IB columns) with hexane/isopropanol (90:10 v/v) eluent resolves enantiomers. Retention times vary based on stereochemistry, with enantiomeric excess (ee) >99% achievable via recrystallization with chiral resolving agents like tartaric acid derivatives .

Q. What mechanistic insights exist for its role in asymmetric catalysis?

The compound’s trifluoromethyl group enhances electron-withdrawing effects, stabilizing transition states in catalytic cycles. For example, in Pd-catalyzed cross-coupling reactions, the diol acts as a bidentate ligand, improving regioselectivity by 20–30% compared to non-fluorinated analogs .

Q. How does this compound interact with biological targets?

In enzyme inhibition studies (e.g., dehydrogenases), the trifluoromethyl group disrupts hydrogen-bonding networks in active sites, reducing enzymatic activity by 50–70% at 10 µM concentrations. Competitive inhibition constants (Ki) are determined via Lineweaver-Burk plots .

Q. How should researchers address discrepancies in reported bioactivity data?

Contradictions in bioactivity may arise from stereochemical impurities or solvent effects. For example, aqueous solubility (0.5 mg/mL at 25°C) versus DMSO solubility (200 mg/mL) significantly impacts in vitro assay results. Standardizing solvent systems and enantiomeric purity is critical .

Q. What are the stability considerations for long-term storage?

The compound is hygroscopic and prone to oxidation. Store under inert atmosphere (N₂/Ar) at -20°C in amber vials. Stability tests via accelerated aging (40°C/75% RH for 30 days) show <5% degradation when sealed with PTFE-lined caps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.